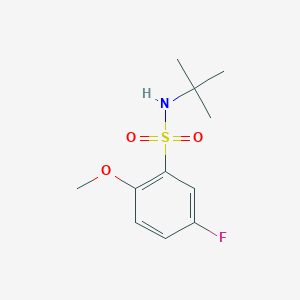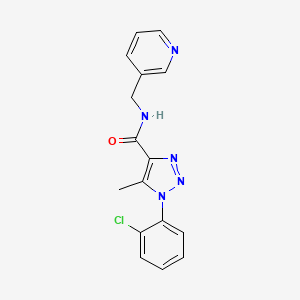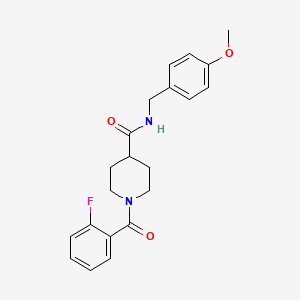![molecular formula C14H22N2O3S B4439229 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)
2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Sorafenib targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also targets the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis and tumor growth. Sorafenib has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide include the inhibition of tumor growth and angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It also inhibits angiogenesis by targeting the VEGFR/PDGFR signaling pathway. Sorafenib has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments include its specificity and potency in inhibiting various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. The limitations of using sorafenib in lab experiments include its high cost and limited availability. Sorafenib also has a short half-life, which may limit its efficacy in long-term treatment.
Zukünftige Richtungen
For research on 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Sorafenib has also been studied in combination with other cancer drugs to improve its efficacy. Future research may also focus on identifying biomarkers that can predict the response to sorafenib treatment. Other potential applications of sorafenib may also be explored, such as its role in inflammation and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in cancer treatment. It acts as a multi-kinase inhibitor, targeting various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been studied for its potential applications in the treatment of other types of cancer, such as lung cancer, breast cancer, and melanoma.
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)8-9-15-14(17)12-6-5-7-13(11(12)3)16-20(4,18)19/h5-7,10,16H,8-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSYQRNOHMCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4439156.png)

![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)
![5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4439191.png)



![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![3-amino-N-(2-hydroxy-5-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439199.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4439224.png)
![N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439231.png)
